molecular formula C5H5BrN2 B104355 3-Bromo-6-methylpyridazine CAS No. 65202-58-6

3-Bromo-6-methylpyridazine

Cat. No.: B104355
CAS No.: 65202-58-6
M. Wt: 173.01 g/mol
InChI Key: RACIHBXDZONTQJ-UHFFFAOYSA-N
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Description

3-Bromo-6-methylpyridazine: is a heterocyclic compound with the molecular formula C5H5BrN2 and a molecular weight of 173.01 g/mol . It is characterized by a pyridazine ring substituted with a bromine atom at the third position and a methyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-6-methylpyridazine can be synthesized through several methods. One common approach involves the bromination of 6-methylpyridazin-3(2H)-one using phosphorus oxybromide (POBr3) as the brominating agent . The reaction is typically carried out at elevated temperatures, followed by quenching with a suitable base such as sodium bicarbonate and extraction with an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-6-methylpyridazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of piperazinyl quinolines, which are studied for their potential as chemosensitizers to increase fluconazole susceptibility of Candida albicans .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a central nervous system (CNS) penetrable P2X7 receptor antagonist. This receptor is implicated in various neurological disorders, and antagonists targeting it are of therapeutic interest .

Industry: The compound is also utilized in the development of materials with specific electronic properties. Its derivatives are investigated for their potential use in organic electronics and as intermediates in the synthesis of agrochemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-6-methylpyridazine in biological systems involves its interaction with specific molecular targets. For instance, as a P2X7 receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating the downstream signaling pathways involved in inflammation and cell death . The exact molecular interactions and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-6-methylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at the sixth position influences its electronic properties and steric interactions, making it a valuable compound for targeted synthesis and applications .

Properties

IUPAC Name

3-bromo-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACIHBXDZONTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474780
Record name 3-bromo-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65202-58-6
Record name 3-Bromo-6-methylpyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65202-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-methylpyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthetic route described for 3-Bromo-6-methylpyridazine?

A1: The research paper outlines a three-step synthesis of this compound starting from CH3COCH2CH2COOH (levulinic acid) []. This synthetic route is deemed noteworthy due to its efficiency in producing the target compound. The researchers highlight this method as an excellent approach for manufacturing this compound [].

Q2: How was the structure of the synthesized this compound confirmed?

A2: The researchers confirmed the structure of the synthesized this compound using two spectroscopic techniques: proton nuclear magnetic resonance (1HNMR) and electrospray ionization mass spectrometry (MS-ESI) []. These techniques provide complementary information about the compound's structure, ensuring its accurate identification.

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